3-Methyl-5-pentyl-2-cyclohexen-1-one
Overview
Description
3-Methyl-5-pentyl-2-cyclohexen-1-one is an organic compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol . It is a cyclohexenone derivative, characterized by a cyclohexene ring with a methyl group at the 3-position and a pentyl group at the 5-position. This compound is used primarily in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-pentyl-2-cyclohexen-1-one can be achieved through various methods. One common approach involves the aldol condensation of 3-methyl-2-cyclohexen-1-one with pentanal under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to promote the condensation reaction, followed by purification through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-pentyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, diethyl ether.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexenones.
Scientific Research Applications
3-Methyl-5-pentyl-2-cyclohexen-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-pentyl-2-cyclohexen-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to downstream effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its structure allows it to participate in various chemical reactions, influencing its biological activity .
Comparison with Similar Compounds
3-Methyl-5-pentyl-2-cyclohexen-1-one can be compared with other cyclohexenone derivatives:
2-Cyclohexen-1-one: Lacks the methyl and pentyl groups, making it less hydrophobic and potentially less biologically active.
3-Methyl-2-cyclohexen-1-one: Similar structure but without the pentyl group, which may affect its reactivity and biological properties.
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: Contains additional phenyl and methyl groups, which can significantly alter its chemical and biological behavior.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-5-pentylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-11-7-10(2)8-12(13)9-11/h8,11H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUDGWMQAIVVST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC(=CC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501298 | |
Record name | 3-Methyl-5-pentylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42161-41-1 | |
Record name | 3-Methyl-5-pentylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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